N-ethyl-3-fluoro-4-methoxyaniline

Overview

Description

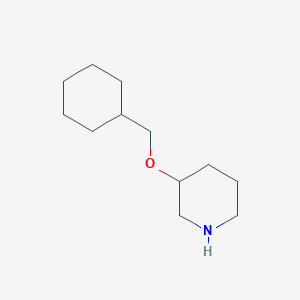

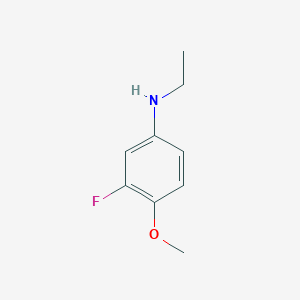

“N-ethyl-3-fluoro-4-methoxyaniline” is a chemical compound with the molecular formula C9H12FNO . It is used in scientific research and has versatile properties that make it valuable for synthesizing pharmaceuticals and agrochemicals.

Molecular Structure Analysis

The molecular structure of “N-ethyl-3-fluoro-4-methoxyaniline” consists of nine carbon atoms, twelve hydrogen atoms, one nitrogen atom, one fluorine atom, and one oxygen atom . Detailed structural analysis can be found in databases like PubChem .Chemical Reactions Analysis

“N-ethyl-3-fluoro-4-methoxyaniline” can participate in various chemical reactions. For instance, it can be used as a reagent in the synthesis of novel leucine ureido derivatives, which have potent inhibitory activity against aminopeptidase N . It’s also used in the synthesis of novel mGluR1 antagonists for the treatment of chronic pain .Scientific Research Applications

Synthesis Methodologies

N-ethyl-3-fluoro-4-methoxyaniline is involved in complex chemical synthesis processes. One study described the Ullmann methoxylation in the presence of a 2,5-dimethylpyrrole-blocked aniline, a method used to prepare 2-fluoro-4-methoxyaniline. This process involves a series of steps including protection, halogenation, and deprotection of nitrogen, highlighting the intricate nature of synthesizing fluoro-methoxyaniline derivatives (Ragan et al., 2003).

Molecular Imaging in Medical Research

In medical research, fluoro-methoxyaniline derivatives have been utilized as molecular imaging probes. A study utilized 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a selective serotonin 1A molecular imaging probe, with positron emission tomography for quantifying receptor densities in the brains of Alzheimer's disease patients. This showcases the compound's role in understanding neurodegenerative diseases (Kepe et al., 2006).

Potential in Gene Therapy and Viral Infection Imaging

Fluoro-methoxyaniline derivatives have been investigated for their potential in imaging viral infection or transfected cells in gene therapy. The synthesis and preliminary biological evaluation of one such compound, [18F]FHBG, demonstrated high uptake into transduced cells compared to control, indicating its potential for imaging applications in gene therapy and viral infection (Alauddin & Conti, 1998).

Bioactivity in Chemopreventive Applications

Ethyl 3,7-dimethyl-4-fluoro-9-(4-methoxy-2,3,6-trimethylphenyl)nonatetraenoate, a fluoro-methoxyaniline derivative, was found to cause a marked regression of chemically induced skin papillomas in mice, indicating its potential in chemopreventive applications (Chan et al., 1982).

Versatility in Compound Synthesis

5-Ethylsulfonyl-2-methoxyaniline, closely related to N-ethyl-3-fluoro-4-methoxyaniline, has been used in the synthesis of various biologically active compounds targeting kinases, demonstrating the versatility of fluoro-methoxyaniline derivatives in pharmaceutical synthesis (Johnson et al., 2022).

Safety and Hazards

properties

IUPAC Name |

N-ethyl-3-fluoro-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-3-11-7-4-5-9(12-2)8(10)6-7/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQNUMLXANDMSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=C(C=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-3-fluoro-4-methoxyaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Methylcyclohexyl)oxy]aniline](/img/structure/B1386117.png)

![1-[5-Fluoro-2-(2-methoxyethoxy)-phenyl]-ethylamine](/img/structure/B1386118.png)

![(3-Methoxypropyl)[1-(4-methylphenyl)ethyl]amine](/img/structure/B1386120.png)

![(Cyclopropylmethyl)[1-(4-methoxyphenyl)ethyl]amine](/img/structure/B1386126.png)

![3-[4-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B1386128.png)

![N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine](/img/structure/B1386131.png)

![1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine](/img/structure/B1386135.png)